molecular formula C13H16N2O2S B2595967 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid CAS No. 929975-25-7

3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid

Cat. No.: B2595967
CAS No.: 929975-25-7
M. Wt: 264.34
InChI Key: SJZXHUPGXHWZJT-UHFFFAOYSA-N
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Description

3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid ( 929975-25-7) is a high-purity chemical compound with a molecular weight of 264.34 g/mol and the molecular formula C13H16N2O2S . This heterocyclic compound features a unique molecular architecture containing both 2,5-dimethylpyrrole and 2-methylthiazole rings linked via a propanoic acid chain, making it a valuable intermediate in various research applications. The compound's structural characteristics are particularly significant for medicinal chemistry and chemical biology research, where it serves as a versatile scaffold for the design and synthesis of novel bioactive molecules. The presence of the propanoic acid functional group provides a reactive handle for further derivatization, such as amide bond formation or conjugation to other molecular entities, while the electron-rich heterocyclic system may contribute to potential pharmacophoric properties. Researchers utilize this compound primarily in probe development, structure-activity relationship studies, and as a key building block in combinatorial chemistry libraries. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans. Proper storage conditions and handling procedures should be followed according to the provided safety data sheet to ensure material integrity and researcher safety. The compound is available with certificate of analysis and batch-specific quality control data to ensure reproducibility in your experimental systems.

Properties

IUPAC Name

3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)pyrrol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-8-6-11(12-7-18-10(3)14-12)9(2)15(8)5-4-13(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZXHUPGXHWZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC(=O)O)C)C2=CSC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the thiazole moiety. The final step involves the addition of the propanoic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the selection of cost-effective raw materials and the optimization of reaction parameters to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

Research indicates that compounds similar to 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid can act as allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various neurological disorders such as anxiety, depression, and Parkinson's disease. For instance, inhibitors targeting mGluR5 have shown promise in preclinical studies for treating these conditions .

Antineoplastic Properties

The compound's structural characteristics suggest potential antineoplastic activity. Compounds with similar frameworks have been studied for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Notably, the modulation of receptor tyrosine kinases has been linked to reduced tumor cell proliferation .

Anxiolytic and Antidepressant Effects

Preclinical studies have demonstrated that compounds affecting mGluRs can reduce anxiety and depressive behaviors in animal models. The modulation of these receptors may provide a novel therapeutic approach for managing mood disorders .

Neuroprotective Effects

Given the role of mGluRs in neurodegenerative diseases, there is potential for the compound to offer neuroprotective benefits. Research into similar compounds has revealed their ability to mitigate neuroinflammation and promote neuronal survival under stress conditions .

Case Study 1: mGluR5 Inhibitors in Parkinson's Disease

A study highlighted the efficacy of mGluR5 inhibitors in alleviating levodopa-induced dyskinesias in Parkinson's disease models. The findings suggest that compounds like this compound could be further investigated for their therapeutic potential in this context .

Case Study 2: Antitumor Activity

In vitro studies have shown that similar thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key survival pathways in cancer cells, indicating a need for further exploration of the compound's structure–activity relationship to optimize its antitumor efficacy .

Summary Table of Applications

Application AreaDescriptionReferences
Neurological DisordersPotential anxiolytic and antidepressant effects through mGluR modulation
Cancer TherapyAntineoplastic properties targeting receptor tyrosine kinases
NeuroprotectionMitigation of neuroinflammation and promotion of neuronal survival

Mechanism of Action

The mechanism by which 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes such as proliferation and apoptosis. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and related compounds from the provided evidence:

Heterocyclic Core Variations

  • 5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid (CAS RN 368870-05-7): Structural Difference: Replaces the pyrrole ring with an isoxazole, altering electron distribution and hydrogen-bonding capacity. The carboxylic acid group aligns with the target compound’s propanoic acid chain, suggesting shared applications in bioactivity modulation . Physical Data: Molecular weight = 210.21 g/mol, mp 166–167°C .
  • (2-Methyl-1,3-thiazol-4-yl)methanol (CAS RN 76632-23-0): Structural Difference: Lacks the pyrrole core and propanoic acid chain, featuring a simpler thiazole-methanol structure. Functional Impact: The hydroxyl group may confer lower acidity compared to the carboxylic acid, reducing ionic interactions in biological systems.

Substituent Effects

  • Thiazole vs. Thiophene Derivatives: describes thiophene-based analogs (e.g., compound 7a/7b) with diamino-cyanothiophene or ester substituents. Thiophene’s sulfur atom and planar structure differ from thiazole’s nitrogen-containing ring, which may enhance metabolic stability due to reduced susceptibility to oxidative degradation .
  • Propanoic Acid Chain vs. Ester/Cyanide Groups: The target compound’s propanoic acid side chain offers ionization at physiological pH (pKa ~4–5), facilitating interactions with cationic binding pockets. In contrast, ethyl cyanoacetate derivatives (e.g., compound 7b in ) introduce ester and nitrile groups, which may improve cell permeability but limit ionic interactions .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₃H₁₆N₂O₂S 276.35 Not reported Pyrrole, thiazole, propanoic acid
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S 210.21 166–167 Isoxazole, carboxylic acid
(2-Methyl-1,3-thiazol-4-yl)methanol C₅H₇NOS 129.18 50 Thiazole, methanol

Research Implications and Limitations

  • Bioactivity Predictions : The thiazole-pyrrole scaffold is associated with antimicrobial and anti-inflammatory activities in literature, but specific data on the target compound require validation .
  • Synthetic Challenges : The multi-step synthesis of such heterocycles (e.g., via 1,4-dioxane-mediated reactions as in ) may limit yield and scalability compared to simpler analogs .
  • Knowledge Gaps: No direct pharmacological studies on the target compound were identified; comparisons rely on structural extrapolation.

Biological Activity

3-[2,5-Dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid is a compound of growing interest due to its potential biological activities. This article reviews the biological properties of this compound, particularly its antibacterial and anticancer activities, as well as the underlying mechanisms that contribute to these effects.

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 264.34 g/mol
  • CAS Number : 929975-25-7

Antibacterial Activity

Research indicates that thiazole-containing compounds exhibit significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.

Bacteria Strain MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus7.815.6
Bacillus cereus7.815.6
Listeria monocytogenes7.815.6
Escherichia coli15.631.25
Pseudomonas aeruginosa15.631.25

The compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like oxytetracycline, indicating its potential as a novel antibacterial agent .

Anticancer Activity

The anticancer effects of thiazole derivatives, including this compound, have been extensively studied. In vitro assays reveal promising cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM)
Human glioblastoma U251<10
Human melanoma WM793<10
Jurkat T cells<10

The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances the cytotoxic activity of these compounds .

Antibacterial Mechanism

The antibacterial activity is believed to result from the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The thiazole moiety plays a crucial role in enhancing membrane permeability, thereby increasing the efficacy of the compound against resistant strains .

Anticancer Mechanism

For anticancer activity, the compound appears to induce apoptosis in cancer cells through various pathways:

  • Inhibition of Bcl-2 Protein : The compound has shown to interact with Bcl-2 proteins, which are critical in regulating apoptosis.
  • Cell Cycle Arrest : It induces cell cycle arrest at the G1 phase, preventing cancer cells from proliferating .

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Glioblastoma : The compound was tested on U251 glioblastoma cells, showing a significant reduction in cell viability at concentrations below 10 µM.
  • Combination Therapy : When combined with standard chemotherapeutics, it exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for preparing 3-[2,5-dimethyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-1-yl]propanoic acid?

Methodological Answer: The compound can be synthesized via multi-step heterocyclic coupling. A plausible route involves:

Thiazole-pyrrole coupling : React 2-methyl-1,3-thiazole-4-carbaldehyde with 2,5-dimethylpyrrole derivatives under acidic or catalytic conditions to form the core structure .

Propanoic acid linkage : Introduce the propanoic acid moiety using esterification or nucleophilic substitution, followed by hydrolysis. Ethyl ester intermediates (e.g., 3-(1H-pyrrol-1-yl)propanoic acid ethyl ester) are common precursors, which are hydrolyzed to the carboxylic acid .

Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol, 2-propanol) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns. For example, thiazole protons typically appear at δ 7.0–8.5 ppm, while pyrrole protons resonate at δ 6.0–7.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C14_{14}H17_{17}N3_3O2_2S: 304.108 g/mol) .
  • Elemental Analysis : Confirm C, H, N, S content (±0.3% deviation) .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (reported irritant properties in structurally similar compounds) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structural modifications of the thiazole-pyrrole core influence bioactivity?

Methodological Answer:

  • Substitution Patterns :
    • Thiazole ring : Replace the 2-methyl group with electron-withdrawing groups (e.g., Cl, NO2_2) to enhance electrophilicity. For example, bromination at the thiazole 5-position increases reactivity .
    • Pyrrole ring : Introduce aryl groups (e.g., 4-chlorophenyl) to modulate lipophilicity and target binding .
  • Propanoic acid chain : Convert the carboxylic acid to amides or esters to improve membrane permeability .
  • Bioassay Optimization : Test modified analogs in enzyme inhibition assays (e.g., COX-2) or antimicrobial screens .

Q. How do conflicting spectral data (e.g., NMR shifts) arise, and how can they be resolved?

Methodological Answer:

  • Common Causes :
    • Tautomerism : Thiazole-pyrrole systems may exhibit keto-enol tautomerism, altering proton environments .
    • Solvent effects : Use deuterated DMSO or CDCl3_3 to stabilize specific conformations.
    • Impurities : Trace solvents (e.g., ethyl acetate) may overlap with analyte signals.
  • Resolution Strategies :
    • 2D NMR (COSY, HSQC) : Map coupling interactions to assign ambiguous peaks .
    • Variable Temperature NMR : Identify dynamic equilibria (e.g., rotamers) by analyzing shift changes at 25°C vs. 50°C .

Q. What analytical methods are suitable for studying metabolic stability in vitro?

Methodological Answer:

  • Microsomal Incubation :
    • Prepare liver microsomes (human/rat) in PBS (pH 7.4) with NADPH.
    • Add compound (10 µM) and incubate at 37°C.
    • Quench reactions with acetonitrile at 0, 15, 30, and 60 min.
    • Analyze via LC-MS/MS to quantify parent compound degradation .
  • Data Interpretation : Calculate half-life (t1/2t_{1/2}) using first-order kinetics. Structural instability (e.g., ester hydrolysis) may require prodrug strategies .

Q. How can researchers optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Key Parameters :

    ParameterOptimization RangeImpact on Yield
    CatalystPd/C (5–10 mol%)Enhances coupling efficiency
    SolventDMF vs. DCMDMF improves solubility of polar intermediates
    Temperature80–100°CAccelerates ring closure
    Reaction Time12–48 hrPrevents incomplete conversions
  • DoE (Design of Experiments) : Use fractional factorial designs to identify critical variables (e.g., catalyst loading × temperature) .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for similar derivatives?

Methodological Answer:

  • Crystallinity Differences : Polymorphic forms (e.g., anhydrous vs. hydrate) exhibit distinct melting points. For example, hydrates may melt 10–20°C lower than anhydrous forms .
  • Impurity Effects : Residual solvents (e.g., ethanol) depress melting points. Recrystallize from high-purity solvents (HPLC-grade) .
  • Measurement Methods : Capillary vs. DSC (Differential Scanning Calorimetry) may yield discrepancies (±2–5°C) .

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